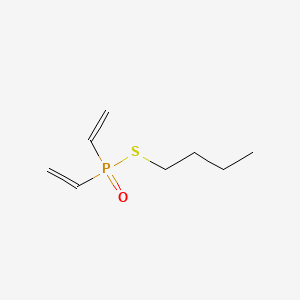
Thiophosphinic acid, diethenyl-, S-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophosphinic acid, diethenyl-, S-butyl ester is an organophosphorus compound with the molecular formula C₈H₁₅OPS This compound is characterized by the presence of a thiophosphinic acid moiety esterified with a butyl group and two ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphinic acid, diethenyl-, S-butyl ester typically involves the esterification of thiophosphinic acid with butyl alcohol in the presence of a suitable catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsh environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophosphinic acid, diethenyl-, S-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphinic acid moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The ethenyl groups can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Hydrolysis: Thiophosphinic acid and butyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophosphinic acid derivatives.
Scientific Research Applications
Thiophosphinic acid, diethenyl-, S-butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioisosteres.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of thiophosphinic acid, diethenyl-, S-butyl ester involves its interaction with molecular targets through its thiophosphinic acid moiety. This moiety can form strong bonds with metal ions and enzymes, inhibiting their activity. The ethenyl groups can also participate in reactions with nucleophiles or electrophiles, leading to the formation of various derivatives that can modulate biological pathways .
Comparison with Similar Compounds
Thiophosphinic acid, diethenyl-, S-butyl ester can be compared with other esters of thiophosphinic acid, such as:
- Thiophosphinic acid, diethenyl-, S-methyl ester
- Thiophosphinic acid, diethenyl-, S-ethyl ester
- Thiophosphinic acid, diethenyl-, S-propyl ester
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its butyl group, which provides distinct steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
41924-81-6 |
|---|---|
Molecular Formula |
C8H15OPS |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-bis(ethenyl)phosphorylsulfanylbutane |
InChI |
InChI=1S/C8H15OPS/c1-4-7-8-11-10(9,5-2)6-3/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
CLDNKICALIEXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


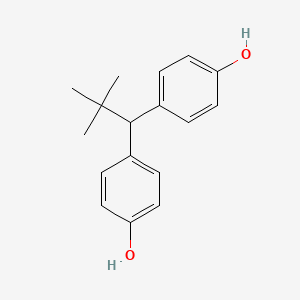

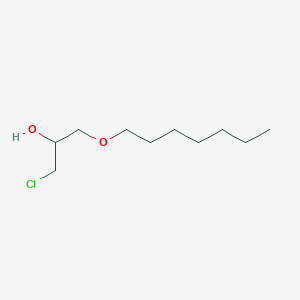
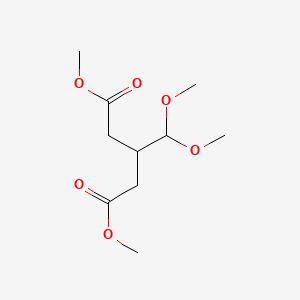
stannane](/img/structure/B14656516.png)
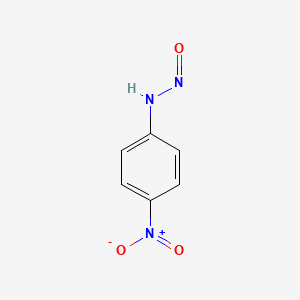
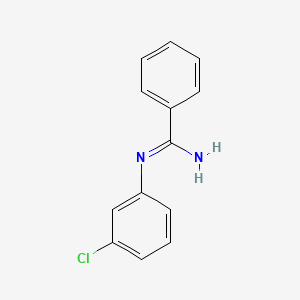
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
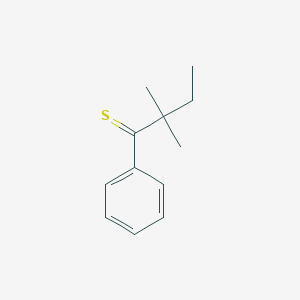
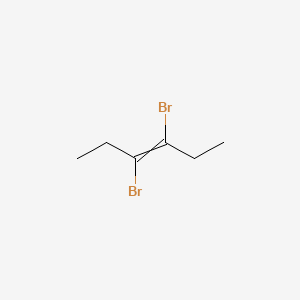
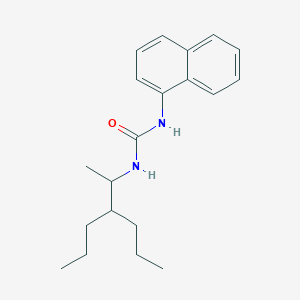
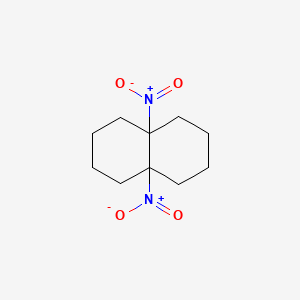
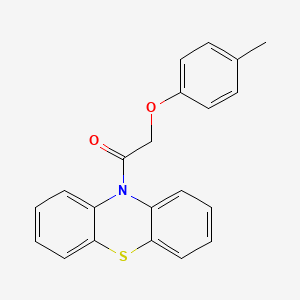
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
